molecular formula C15H20N2O5 B14457222 3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide CAS No. 73448-94-9

3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide

Cat. No.: B14457222
CAS No.: 73448-94-9
M. Wt: 308.33 g/mol
InChI Key: RVYZECQILRNFNS-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxy-substituted aromatic ring linked to a 6-oxopiperidin-3-yl group via an amide bond. This structural motif is associated with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties, depending on substituent variations .

Properties

CAS No.

73448-94-9

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(6-oxopiperidin-3-yl)benzamide

InChI

InChI=1S/C15H20N2O5/c1-20-11-6-9(7-12(21-2)14(11)22-3)15(19)17-10-4-5-13(18)16-8-10/h6-7,10H,4-5,8H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

RVYZECQILRNFNS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCC(=O)NC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Potential use in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the disruption of cellular processes, resulting in anti-cancer and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below compares key structural and physicochemical properties of 3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide with related benzamide derivatives:

Compound Name Substituent on Amide Nitrogen Key Functional Groups Molecular Weight (g/mol) clogP* Biological Target/Activity
3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide 6-oxopiperidin-3-yl Ketone, methoxy groups ~349.4† ~1.8‡ Potential enzyme inhibition (hypothesized)
KU-54 (3,4,5-Trimethoxy-N-(3-piperidyl)benzamide) 3-piperidyl Secondary amine 322.4 1.2 Gastric mucosa respiration (antiulcer)
3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide 2-nitrophenyl Nitro group 358.3 2.5 P-glycoprotein inhibition (IC₅₀: 1.4–20 µM)
3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide 2-methoxyphenyl Methoxy group 331.3 1.7 Structural analog (crystallography study)
3,4,5-Trimethoxy-N-(thiazol-2-yl)benzamide 4-phenyl-1,3-thiazol-2-yl Thiazole ring ~438.5† 2.9 Not reported (bioactive scaffold)

*clogP values estimated based on analogous structures ; †Calculated using molecular formula; ‡Predicted using fragment-based methods.

Key Observations :

  • Nitro-substituted derivatives exhibit higher clogP values (2.5), correlating with enhanced membrane permeability and P-gp inhibitory activity .
  • Methoxy group orientation on the benzamide ring influences molecular conformation. For example, in 3,4,5-Trimethoxy-N-(2-methoxyphenyl)benzamide, the O4-methoxy group adopts a perpendicular orientation, altering steric interactions .
Pharmacological Activity
  • KU-54: Demonstrates antiulcer activity by enhancing oxygen consumption in rat gastric mucosa, likely through mitochondrial modulation. No significant liver effects noted .
  • 2-Nitrophenyl Analogs : Exhibit potent P-gp inhibition (IC₅₀: 1.4 µM), critical for overcoming multidrug resistance in cancer therapy .
  • Target Compound: The 6-oxopiperidine group may target enzymes like monooxygenases or kinases, analogous to roflumilast (a benzamide PDE4 inhibitor) .

Biological Activity

3,4,5-Trimethoxy-N-(6-oxopiperidin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,4,5-trimethoxy-N-(6-oxopiperidin-3-yl)benzamide is C15H20N2O5C_{15}H_{20}N_{2}O_{5} with a molecular weight of approximately 308.33 g/mol. This compound features a benzamide structure with three methoxy groups and a piperidine derivative, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC15H20N2O5
Molecular Weight308.33 g/mol
LogP2.65
PSA (Polar Surface Area)92.87 Ų

Anticancer Activity

Research indicates that compounds similar to 3,4,5-trimethoxy-N-(6-oxopiperidin-3-yl)benzamide exhibit notable anticancer properties. For instance, derivatives of trimethoxy benzamides have been evaluated for their cytotoxic effects on various cancer cell lines.

  • Cytotoxicity Studies : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The mechanism often involves cell cycle arrest and apoptosis induction through various pathways including the mitochondrial pathway and caspase activation .
  • Mechanisms of Action : The anticancer effects are attributed to the ability of these compounds to interact with cellular targets that regulate apoptosis and cell proliferation. For example, they may inhibit specific kinases or modulate the expression of apoptotic factors .

Study on Trimethoxy Derivatives

A series of studies have focused on the synthesis and biological evaluation of trimethoxy derivatives. One particular study highlighted a derivative with an IC50 value of approximately 20 μM against gastric cancer cells, indicating strong antiproliferative activity . The study utilized flow cytometry to confirm that the compound induced G1 phase arrest and apoptosis in treated cells.

Fluorescent Micellar Carriers

Another innovative approach involved embedding anticancer drugs like benzimidazole-hydrazone within micellar carriers. These carriers demonstrated enhanced cytotoxicity against MDA-MB-231 cells compared to free drugs, showcasing the potential for improved delivery systems that could be applied to compounds like 3,4,5-trimethoxy-N-(6-oxopiperidin-3-yl)benzamide .

Additional Biological Activities

Beyond anticancer properties, preliminary studies suggest potential neuroprotective effects due to structural similarities with known neuroprotective agents. However, further research is needed to validate these claims.

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